5-methyl-4-methylidenehexanal
Description
5-Methyl-4-methylidenehexanal is an unsaturated aldehyde with a molecular formula of C₇H₁₀O and a molecular weight of 110.15 g/mol (calculated). Its IUPAC name indicates a hexanal backbone (six-carbon chain with an aldehyde group at position 1) modified by:
- A methylidene group (=CH₂) at position 4, introducing a double bond between carbons 4 and 5.
- A methyl group (-CH₃) at position 5.
The compound’s structure is distinct due to the conjugation of the aldehyde group with the unsaturated methylidene moiety, which may influence its reactivity and physical properties.
Properties
IUPAC Name |
5-methyl-4-methylidenehexanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-7(2)8(3)5-4-6-9/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEKWPXLVDAICX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-4-methylidenehexanal can be achieved through several methods. One common approach involves the aldol condensation reaction between 2-methylpropanal and 3-methylbutanal under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts, such as transition metal complexes, can enhance the efficiency of the synthesis process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 5-methyl-4-methylidenehexanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylidene group can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed:
Oxidation: 5-methyl-4-methylidenehexanoic acid.
Reduction: 5-methyl-4-methylidenehexanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 5-methyl-4-methylidenehexanal is used as an intermediate in organic synthesis. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential role in metabolic pathways and its interactions with enzymes. It may also be used as a model compound to investigate the behavior of aldehydes in biological systems.
Medicine: While not directly used as a drug, this compound can be a precursor in the synthesis of bioactive molecules with potential therapeutic applications.
Industry: In the industrial sector, this compound is utilized in the production of fragrances and flavoring agents. Its unique structure contributes to the development of novel aromatic compounds.
Mechanism of Action
The mechanism of action of 5-methyl-4-methylidenehexanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity is crucial in both synthetic applications and biological interactions.
Comparison with Similar Compounds
Structural and Functional Differences
Unsaturation vs. Saturation The methylidene group in this compound introduces a double bond, reducing the hydrogen count compared to saturated analogs like 4-methylhexanal and 5-methylhexanal. In contrast, 4-methylhexanal and 5-methylhexanal are fully saturated, making them less reactive toward addition reactions but more stable under oxidative conditions .
Boiling Points and Polarity
- The unsaturated structure of this compound likely results in a lower boiling point compared to its saturated analogs due to reduced van der Waals interactions. For example, 4-methylhexanal (C₇H₁₄O) has a higher molecular weight (114.19 vs. 110.15) and stronger intermolecular forces .
- The conjugated aldehyde and methylidene groups may enhance polarity, increasing solubility in polar solvents relative to branched analogs .
Research Implications
- Synthetic Applications: The unsaturated structure of this compound makes it a candidate for synthesizing heterocyclic compounds (e.g., pyrroles) via Paal-Knorr reactions, leveraging its aldehyde and double-bond functionalities.
- Stability Challenges : Its conjugated system may render it prone to polymerization or oxidation, necessitating stabilized storage conditions compared to saturated analogs.
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